3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole
Description
3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperazine ring substituted with a 5-methyl-1,2-oxazole moiety. The benzothiazole scaffold is notable for its rigidity and planar aromatic structure, which enhances binding affinity to hydrophobic protein pockets.
Properties
IUPAC Name |
4-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-12-13(10-17-21-12)11-19-6-8-20(9-7-19)16-14-4-2-3-5-15(14)22-18-16/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQJXKFXKVHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The oxazole ring is then introduced via a condensation reaction involving an appropriate aldehyde and an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize yield and purity. The reaction conditions are carefully controlled, often requiring specific temperatures, pH levels, and catalysts to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and benzothiazole sulfur atom serve as primary sites for nucleophilic substitution.
Key Findings :
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Piperazine’s secondary amines undergo alkylation/acylation preferentially over benzothiazole’s aromatic system .
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Thiocyanation at the benzothiazole C6 position is facilitated by bromine-mediated electrophilic substitution .
Oxidation and Reduction Reactions
The benzothiazole ring and oxazole moiety exhibit redox activity under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | Selectivity Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Sulfur oxidation to sulfone | Requires acidic conditions |
| Reduction | LiAlH₄, anhydrous ether, 0°C | Benzothiazole ring opening | Low yield (30–40%) |
Mechanistic Insights :
-
Oxidation targets the benzothiazole sulfur atom, forming sulfoxides/sulfones without affecting the oxazole ring.
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Reduction with LiAlH₄ disrupts the benzothiazole aromaticity, producing thiophenol derivatives.
Cycloaddition and Ring-Opening Reactions
The oxazole ring participates in [3+2] cycloadditions and acid-catalyzed ring-opening.
Research Highlights :
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Oxazole hydrolysis under acidic conditions generates a diamide intermediate for further functionalization .
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Click chemistry modifications enable conjugation with biomolecules or polymers .
Cross-Coupling Reactions
Transition-metal catalysis enables C–H functionalization of the benzothiazole core.
| Reaction Type | Catalysts/Conditions | Outcome | Scope |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME | Arylation at C5 of benzothiazole | Broad substrate tolerance |
| Buchwald-Hartwig | Pd₂(dba)₃, X |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and piperazine exhibit significant antimicrobial properties. Compounds similar to 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Anticancer Properties
Compounds containing benzothiazole moieties are known for their anticancer potential. Studies have demonstrated that derivatives can induce apoptosis in cancer cells through various mechanisms, such as:
- Induction of Cell Cycle Arrest : Some compounds have been shown to induce S-phase arrest in cancer cells.
- Activation of Pro-apoptotic Pathways : The compounds can up-regulate pro-apoptotic proteins while down-regulating anti-apoptotic proteins.
- Caspase Activation : Activation of caspase pathways has been observed, leading to mitochondrial dysfunction and subsequent apoptosis .
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 10 |
| Compound C | A549 | 12 |
These findings highlight the potential of benzothiazole derivatives as candidates for anticancer drug development .
Neuroprotective Effects
Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective effects. The mechanisms include:
- Reduction of Oxidative Stress : These compounds may reduce oxidative stress in neuronal cells.
- Inhibition of Neuroinflammation : They have been shown to inhibit inflammatory pathways in neurodegenerative diseases.
Research has suggested that these properties could be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease .
Case Studies
Several case studies have explored the applications of similar compounds:
- Antimicrobial Study on Benzothiazole Derivatives :
- Anticancer Evaluation :
- Neuroprotective Research :
Mechanism of Action
The mechanism of action of 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
Functional Analogues with Urea/Thioamide Linkages
Physicochemical and Pharmacokinetic Insights
- Benzothiazole vs. Pyrimidine/Thiadiazole Cores : The benzothiazole core in the target compound offers superior planarity and hydrophobicity compared to pyrimidine () or thiadiazole (), favoring interactions with aromatic enzyme pockets.
- Oxazole Positional Isomerism : The 4-methyl substitution on oxazole (target compound) may optimize steric interactions compared to the 3-methyl isomer (), as seen in crystallographic studies of similar systems .
Biological Activity
The compound 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 298.39 g/mol. Its structure features a benzothiazole core linked to a piperazine derivative, which is further substituted with a 5-methyl-1,2-oxazole moiety.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of benzothiazole can inhibit cell proliferation in breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| This compound | A549 | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, potentially leading to neuropharmacological effects.
- Oxidative Stress Induction : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to programmed cell death.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Breast Cancer Treatment :
- A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a derivative similar to our compound. Results showed a significant reduction in tumor size after six weeks of treatment.
- Antimicrobial Resistance :
- A study investigated the effects of this compound against antibiotic-resistant strains of E. coli. The results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy.
Q & A
What are the common synthetic routes for 3-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole, and how are reaction conditions optimized?
Basic Research Question
The compound is typically synthesized via multi-step pathways involving sequential functionalization of the benzothiazole core and piperazine-oxazole substituents. Key steps include:
- Nucleophilic substitution : Coupling of 1,2-benzothiazole derivatives with piperazine intermediates under reflux conditions (e.g., in acetonitrile or DMF) .
- Oxazole ring formation : Cyclization reactions using reagents like phosphoryl chloride (POCl₃) or via 1,3-dipolar cycloaddition to introduce the 5-methyl-1,2-oxazole moiety .
- Optimization : Reaction parameters such as temperature (e.g., 80–120°C), solvent polarity, and catalyst choice (e.g., triethylamine for acid scavenging) are systematically adjusted to maximize yield and purity. Microwave-assisted synthesis may reduce reaction times .
How do researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Question
Structural validation employs a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Purity (>95%) is assessed using reverse-phase chromatography with UV detection at λ ~254 nm .
What biological targets are hypothesized for this compound, and how are docking studies designed?
Advanced Research Question
Hypotheses focus on enzymes and receptors linked to neurological or antimicrobial pathways:
- Neurotransmitter receptors : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. Docking studies use PDB structures (e.g., 5-HT₂A receptor, PDB ID: 6A93) to model ligand-receptor interactions .
- Antifungal targets : Molecular docking against 14α-demethylase (CYP51, PDB ID: 3LD6) assesses potential inhibition via triazole coordination to heme iron .
- Methodology : Software like AutoDock Vina or Schrödinger Suite optimizes ligand conformations, with scoring functions (e.g., binding energy ΔG) prioritizing high-affinity poses .
How can researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Question
Contradictions arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and endpoint measurements (e.g., IC₅₀ via MTT assay) .
- Structure-activity relationship (SAR) analysis : Compare analogs to isolate substituent effects (e.g., methyl vs. ethyl groups on oxazole) .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO concentration) or incubation time .
What strategies are employed to improve the solubility and bioavailability of this compound?
Advanced Research Question
Approaches to enhance pharmacokinetics include:
- Salt formation : React with hydrochloric acid to generate water-soluble hydrochloride salts .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to improve membrane permeability .
- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to increase solubility in physiological media .
What in vitro models are used to assess the compound’s efficacy and toxicity?
Basic Research Question
Common models include:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Cytotoxicity screening : MTT/WST-1 assays on human cell lines (e.g., HEK293) to determine selectivity indices .
- Enzyme inhibition : Fluorometric assays (e.g., β-lactamase inhibition) to quantify IC₅₀ values .
How do structural modifications to the piperazine or oxazole moieties influence bioactivity?
Advanced Research Question
SAR studies reveal:
- Piperazine substitution : Bulky groups (e.g., benzhydryl) enhance CNS penetration but reduce solubility. Fluorophenyl groups improve receptor affinity .
- Oxazole modifications : Methyl groups at C5 optimize steric fit in enzyme active sites, while larger substituents (e.g., cyclopropyl) may hinder binding .
- Benzothiazole core : Electron-withdrawing groups (e.g., Cl at C6) increase metabolic stability .
Which analytical methods are used to track the compound’s stability under varying conditions?
Basic Research Question
Stability studies employ:
- Forced degradation : Exposure to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions, followed by HPLC-UV to monitor decomposition .
- Thermogravimetric analysis (TGA) : Quantifies thermal stability (e.g., decomposition onset >200°C) .
- pH-solubility profiles : Shake-flask method in buffers (pH 1–10) to guide formulation .
How are SAR studies conducted to optimize this compound as a lead candidate?
Advanced Research Question
SAR workflows include:
- Analog synthesis : Systematic variation of substituents (e.g., piperazine N-alkylation, oxazole ring substitution) .
- High-throughput screening : Test libraries in target-specific assays (e.g., kinase inhibition panels) .
- QSAR modeling : Use descriptors like logP and polar surface area to predict activity trends .
What computational methods predict the compound’s interactions with biological targets?
Advanced Research Question
Computational approaches include:
- Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for analog prioritization .
- ADMET prediction : Tools like SwissADME estimate permeability (e.g., BBB score) and toxicity (e.g., hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
